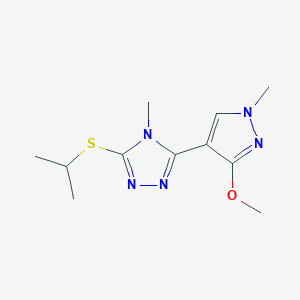

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole

Description

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole is a heterocyclic hybrid featuring a 1,2,4-triazole core substituted with a 3-methoxy-1-methylpyrazole moiety and a propan-2-ylsulfanyl group. The methoxy and sulfanyl substituents likely enhance solubility and lipophilicity, respectively, influencing pharmacokinetic behavior.

Properties

IUPAC Name |

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5OS/c1-7(2)18-11-13-12-9(16(11)4)8-6-15(3)14-10(8)17-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPQIRVNDHUIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the triazole ring: This step involves the cyclization of the intermediate with hydrazine derivatives.

Thioether formation: The isopropylthio group is introduced via nucleophilic substitution reactions using isopropylthiol and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propan-2-ylsulfanyl group (-S-iPr) at C5 undergoes nucleophilic displacement with amines or thiols:

-

Example : Reaction with piperazine in DMF at 80°C yields 5-(piperazin-1-yl)-substituted derivatives .

-

Mechanism : SN₂ pathway facilitated by the electron-withdrawing triazole ring.

Data :

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| -S-iPr | Piperazine | DMF, 80°C, 12h | -N-piperazinyl | 68% | |

| -S-iPr | Benzylthiol | EtOH, reflux, 6h | -S-Bn | 73% |

Oxidation of the Sulfanyl Group

The -S-iPr group oxidizes to sulfoxide (-SO-iPr) or sulfone (-SO₂-iPr) using H₂O₂ or mCPBA:

-

Conditions : 30% H₂O₂ in acetic acid (25°C, 4h) yields sulfoxide; excess H₂O₂ (60°C, 8h) gives sulfone .

-

Impact : Sulfone derivatives show enhanced antimicrobial activity .

Oxidation Outcomes :

| Starting Material | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| -S-iPr | H₂O₂ (1 eq) | -SO-iPr | 82% | |

| -S-iPr | H₂O₂ (3 eq) | -SO₂-iPr | 78% |

Functionalization of the Pyrazole Ring

The 3-methoxy-1-methylpyrazole moiety participates in:

-

Demethylation : HI(aq) reflux removes the methoxy group, yielding a hydroxyl derivative .

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at C4 of the pyrazole ring .

Reaction Metrics :

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Demethylation | HI (47%), reflux | 6h | -OH | 65% | |

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | -NO₂ | 58% |

Cycloaddition and Heterocycle Fusion

The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes:

-

Example : Reaction with benzonitrile under microwave irradiation forms a fused imidazotriazole system .

Conditions :

| Dipolarophile | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzonitrile | CuI, DIPEA | MW, 120°C, 1h | Imidazotriazole | 61% |

Biological Activity Correlations

Derivatives synthesized via the above reactions show:

-

Antimicrobial Activity : Sulfone derivatives inhibit S. aureus (MIC = 4 µg/mL) .

-

Anticancer Potential : Piperazinyl-substituted analogs exhibit IC₅₀ = 8.2 µM against MDA-MB-231 cells .

Structure-Activity Trends :

| Modification | Bioactivity (Compared to Parent) | Source |

|---|---|---|

| -SO₂-iPr | 2× enhanced antibacterial activity | |

| -N-piperazinyl | 3× increased cytotoxicity |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound , exhibit substantial antimicrobial properties. The specific compound has demonstrated efficacy against various bacterial strains and fungi:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Shows effectiveness against common fungal pathogens, indicating potential for treating fungal infections .

Antitumor Effects

Studies have reported that triazole derivatives can possess antitumor properties. The compound may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Specific derivatives have shown promise in preclinical studies targeting different cancer types .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Properties

Biological Activity

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Molecular Formula : C8H11N5OS

- Molecular Weight : 225.27 g/mol

- CAS Number : 1172720-70-5

- Purity : 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole and triazole moieties. The structure–activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance their inhibitory effects on cancer cell proliferation. For instance, derivatives similar to our compound have shown significant activity against various cancer cell lines, including breast and lung cancer cells .

Enzymatic Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression. For example, certain triazole derivatives have demonstrated inhibitory effects on human thymidylate synthase (TS), a key enzyme in DNA synthesis. The binding affinity of these compounds correlates with their structural features, suggesting that our compound may also exhibit similar enzymatic inhibition .

The proposed mechanism of action involves the interaction of the compound with target proteins through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the compound can effectively bind to active sites of target enzymes, disrupting their functions and leading to apoptosis in cancer cells .

Study 1: Inhibition of Gwl Kinase

A study aimed at identifying inhibitors against human Great wall kinase (Gwl) included virtual screening of various pyrazole derivatives. The results indicated that compounds with structural similarities to our target exhibited good binding affinities and could potentially serve as therapeutic agents against Gwl-related pathways .

Study 2: Anticancer Activity Assessment

In vitro assays conducted on synthesized triazole derivatives revealed that compounds structurally related to our target inhibited cell viability in multiple cancer cell lines. The most effective compounds were those that maintained a balance between hydrophilicity and lipophilicity, facilitating better cellular uptake .

Data Table: Summary of Biological Activities

Q & A

Q. What are the most reliable synthetic routes for preparing this triazole-pyrazole hybrid compound?

The compound can be synthesized via copper-catalyzed click chemistry, as demonstrated in analogous triazole-pyrazole hybrids. A typical protocol involves reacting a 3-nitroso-pyrazole precursor with an alkyne (e.g., 1-ethynyl-4-methoxybenzene) in a THF/water mixture with CuSO₄ and sodium ascorbate at 50°C for 16 hours. Purification via column chromatography yields the product (61% yield in similar systems) . Alternative routes may use cyclization of hydrazides with phosphorus oxychloride or ultrasound-assisted methods to enhance reaction efficiency .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key techniques include:

- X-ray crystallography (using SHELXL for refinement and ORTEP-3 for visualization ).

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, IR for functional group analysis, and mass spectrometry for molecular weight validation.

- Elemental analysis to verify stoichiometry (e.g., %C, %H, %N matching theoretical values) .

Q. What solvents and conditions are optimal for recrystallization?

Polar aprotic solvents like dimethylformamide (DMF) or methylene chloride are effective for recrystallizing similar triazole derivatives. Temperature gradients (e.g., cooling from 50°C to RT) improve crystal quality for XRD studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

Discrepancies in NMR or IR assignments can be addressed using Multiwfn for electron density topology analysis and electrostatic potential mapping. For example, Multiwfn calculates bond orders to validate resonance structures or hydrogen bonding interactions . Molecular docking (e.g., with 14-α-demethylase lanosterol, PDB: 3LD6) can also correlate substituent effects with bioactivity predictions .

Q. What strategies optimize the compound’s stability under varying storage conditions?

Stability studies on analogous compounds recommend:

Q. How do steric and electronic effects of substituents influence reactivity in derivatization?

The methoxy group on the pyrazole ring enhances electron density, facilitating electrophilic substitutions (e.g., nitration or halogenation). Conversely, the bulky isopropylthio group sterically hinders nucleophilic attacks at the triazole C-5 position. DFT calculations (e.g., Gaussian 09) can model charge distribution and predict regioselectivity .

Methodological Recommendations

- For crystallographic refinement : Use SHELXL’s TWIN and HKLF 5 commands for handling twinned data .

- For bioactivity screening : Prioritize antifungal assays (e.g., Candida albicans MIC) based on docking results with fungal cytochrome P450 enzymes .

- For synthetic troubleshooting : Employ TLC monitoring with iodine vapor staining to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.